Cas no 1506096-48-5 (N-methyl-N-(quinolin-2-yl)methylhydroxylamine)

N-methyl-N-(quinolin-2-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(quinolin-2-yl)methylhydroxylamine
- 1506096-48-5
- EN300-1811450
- N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine
-
- インチ: 1S/C11H12N2O/c1-13(14)8-10-7-6-9-4-2-3-5-11(9)12-10/h2-7,14H,8H2,1H3
- InChIKey: PJQSSGNSULILFC-UHFFFAOYSA-N
- ほほえんだ: ON(C)CC1C=CC2C=CC=CC=2N=1
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 36.4Ų
N-methyl-N-(quinolin-2-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811450-1.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1811450-10.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1811450-0.1g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.1g |
$678.0 | 2023-09-19 | ||
Enamine | EN300-1811450-2.5g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 2.5g |
$1509.0 | 2023-09-19 | ||
Enamine | EN300-1811450-0.05g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-1811450-10g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-1811450-0.5g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-1811450-5.0g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1811450-1g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-1811450-0.25g |
N-methyl-N-[(quinolin-2-yl)methyl]hydroxylamine |
1506096-48-5 | 0.25g |
$708.0 | 2023-09-19 |
N-methyl-N-(quinolin-2-yl)methylhydroxylamine 関連文献
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
N-methyl-N-(quinolin-2-yl)methylhydroxylamineに関する追加情報
Introduction to N-methyl-N-(quinolin-2-yl)methylhydroxylamine (CAS No. 1506096-48-5)
N-methyl-N-(quinolin-2-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 1506096-48-5, represents a significant advancement in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular structure of N-methyl-N-(quinolin-2-yl)methylhydroxylamine incorporates a quinoline moiety, which is well-documented for its role in various bioactive molecules. The presence of a hydroxylamine group further enhances its pharmacological profile, making it a promising candidate for further investigation.
The quinoline scaffold is a cornerstone in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets such as enzymes and receptors has been extensively studied. In recent years, researchers have been exploring the derivatives of quinoline to discover novel therapeutic entities. The introduction of the hydroxylamine group in N-methyl-N-(quinolin-2-yl)methylhydroxylamine adds a layer of complexity that could modulate its binding affinity and metabolic stability. This compound is particularly intriguing because it combines the favorable properties of quinoline derivatives with the reactivity of hydroxylamine, opening up new avenues for drug design.
Recent studies have highlighted the importance of quinoline derivatives in addressing global health challenges. For instance, compounds derived from quinoline have shown promise in treating parasitic infections and certain types of cancer. The hydroxylamine functional group is known for its ability to participate in hydrogen bonding, which can be crucial for the binding affinity of a drug molecule to its target. In the case of N-methyl-N-(quinolin-2-yl)methylhydroxylamine, this feature could be leveraged to enhance its interaction with biological targets, thereby improving its therapeutic efficacy.
The synthesis of N-methyl-N-(quinolin-2-yl)methylhydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The incorporation of the hydroxylamine group necessitates careful handling to avoid unwanted side reactions. Advances in synthetic methodologies have enabled chemists to produce complex molecules like this one with higher yields and purity. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in the synthesis process. These methods not only ensure the structural integrity of the compound but also facilitate its subsequent functionalization for further pharmacological studies.
The pharmacological profile of N-methyl-N-(quinolin-2-yl)methylhydroxylamine is still under investigation, but preliminary data suggest that it exhibits interesting biological activities. The quinoline moiety is known to possess antimicrobial properties, while the hydroxylamine group may contribute to anti-inflammatory effects. Such dual functionality makes this compound a versatile tool for developing novel therapeutics. Researchers are particularly interested in exploring its potential as an antitumor agent, given the well-documented role of quinoline derivatives in cancer research.
In vitro studies have begun to unravel the mechanism of action of N-methyl-N-(quinolin-2-yl)methylhydroxylamine. Initial experiments indicate that it can inhibit certain enzymes involved in cell proliferation and survival. This suggests that it may have therapeutic potential in treating cancers that rely on these enzymatic pathways. Additionally, the compound's ability to cross cell membranes could make it an effective candidate for systemic delivery therapies. These findings are encouraging and warrant further exploration into its pharmacokinetic properties.
The development of new drugs is a lengthy and complex process that involves multiple stages, from discovery to clinical trials. However, compounds like N-methyl-N-(quinolin-2-yl)methylhydroxylamine offer hope by providing new leads for drug discovery. The combination of computational modeling and high-throughput screening techniques has accelerated the identification of promising candidates. These tools allow researchers to predict the biological activity of molecules before they are synthesized, saving time and resources.
The future prospects for N-methyl-N-(quinolin-2-yl)methylhydroxylamine are promising, but significant challenges remain. One major hurdle is determining its safety profile through preclinical studies. Researchers must assess its toxicity, potential side effects, and interactions with other drugs before it can be considered for human trials. Additionally, optimizing its pharmacokinetic properties will be crucial for ensuring that it reaches therapeutic levels in the body effectively.
In conclusion, N-methyl-N-(quinolin-2-yl)methylhydroxylamine (CAS No. 1506096-48-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications in medicinal chemistry. Its incorporation of a quinoline moiety and a hydroxylamine group makes it a versatile candidate for drug development. While further research is needed to fully understand its pharmacological properties, initial findings are encouraging and suggest that it may have therapeutic potential in treating various diseases.
1506096-48-5 (N-methyl-N-(quinolin-2-yl)methylhydroxylamine) 関連製品
- 933210-46-9(N-3-(6-ethoxypyridazin-3-yl)phenyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)
- 399006-00-9(1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)
- 71821-98-2(2,2-dimethyl-4-oxo-4-(p-tolyl)butanoic acid)
- 510763-97-0(4,4,6,9-Tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo3,2,1-ijquinoline-1,2-dione)
- 1260601-81-7((3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid)
- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)
- 2034366-89-5(3-(3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one)
- 67092-21-1(2,5,6-Trichloroquinazoline)
- 1114886-21-3(2-benzoyl-4-(3-chloro-4-methylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2171868-87-2(4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)




